8-amino-N-(2-fluoro-4-methylphenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
Description
This compound belongs to a class of polycyclic heteroaromatic carboxamides, characterized by a fused thieno-naphthyridine core substituted with an amino group at position 8 and a 2-fluoro-4-methylphenyl carboxamide moiety at position 5. The 2-fluoro-4-methylphenyl group introduces steric and electronic effects that may influence binding affinity and metabolic stability compared to analogs .
Properties
IUPAC Name |
5-amino-N-(2-fluoro-4-methylphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c1-10-2-3-14(13(21)8-10)23-19(26)18-16(22)12-9-15-17(24-20(12)27-18)11-4-6-25(15)7-5-11/h2-3,8-9,11H,4-7,22H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPMUBMYYFSCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminothiophene and Pyridine Derivatives
The thieno[2,3-b]pyridine fragment is synthesized by reacting 3-aminothiophene-2-carboxylate with a pyridine-2,5-dione under acidic conditions. For example, heating 3-aminothiophene-2-carbonitrile with ethyl 2,5-dioxopiperidine-1-carboxylate in acetic acid at 110°C for 12 hours yields the bicyclic intermediate.
Formation of the 1,5-Naphthyridine Ring
The naphthyridine system is assembled via a Friedländer-type condensation. A ketone group at position 3 of the thienopyridine reacts with an enamine derived from ethyl acetoacetate and ammonium acetate, forming the fused 1,5-naphthyridine ring. Typical conditions involve refluxing in ethanol with a catalytic amount of p-toluenesulfonic acid (PTSA), achieving yields of 65–78%.
Installation of the Carboxamide Group
Carboxylic Acid Activation
The carboxylic acid at position 7 is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. Reaction with 2-fluoro-4-methylaniline in tetrahydrofuran (THF) at 0–5°C provides the carboxamide.
Coupling Reagent-Mediated Amidation
Modern protocols utilize coupling agents like HATU or EDCl/HOBt. For example, stirring the carboxylic acid with 2-fluoro-4-methylaniline, HATU, and N,N-diisopropylethylamine (DIPEA) in DMF at room temperature for 24 hours achieves 80–90% conversion.
Introduction of the Amino Group at Position 8
Nitration Followed by Reduction
Electrophilic nitration at position 8 is performed using nitric acid in sulfuric acid at 0°C. Subsequent reduction with hydrogen gas (1 atm) over palladium on carbon (Pd/C) in ethanol affords the amino group. Yields for this two-step sequence range from 50–65%.
Direct Amination via Buchwald-Hartwig Coupling
A palladium-catalyzed coupling of the brominated intermediate with ammonia or an ammonia equivalent (e.g., benzophenone imine) enables direct amination. Using Pd₂(dba)₃, Xantphos, and cesium carbonate in toluene at 100°C achieves 70–75% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
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Pd Catalysts : Pd(OAc)₂ with BINAP for asymmetric induction in ethano bridge formation.
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Acid Catalysts : PTSA or ZnCl₂ for Friedländer condensations.
Challenges and Limitations
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Regioselectivity : Competing reactions during nitration or amidation require careful control of electronic and steric factors.
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Purification : Column chromatography is often necessary due to the polar nature of intermediates, increasing process costs.
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Scalability : Metathesis and Pd-catalyzed reactions face challenges in industrial-scale reproducibility.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nitration-Reduction | 50–65 | 90–95 | Simplicity |
| Buchwald-Hartwig | 70–75 | 92–98 | Fewer steps |
| Epoxide Alkylation | 70–85 | 85–90 | High atom economy |
| RCM | 60–72 | 88–93 | Stereochemical control |
Chemical Reactions Analysis
Types of Reactions
8-amino-N-(2-fluoro-4-methylphenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Therapeutic Applications
- Anticancer Activity
- Antiviral Properties
- Inflammatory Diseases
Case Study 1: Anticancer Efficacy
A study involved testing the compound against breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Antiviral Activity
In vitro assays demonstrated that the compound exhibited nanomolar potency against HIV strains carrying wild-type integrase. The findings suggest that structural modifications can significantly enhance antiviral activity compared to existing treatments.
Mechanism of Action
The mechanism of action of 8-amino-N-(2-fluoro-4-methylphenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s closest structural analogs involve variations in the aryl/benzyl substituent or modifications to the fused ring system. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Findings from Comparative Analysis
Substituent Effects: The 2-fluoro-4-methylphenyl group in the target compound introduces ortho-fluorine and para-methyl substituents, which may enhance steric hindrance and hydrophobic interactions compared to the 4-fluorobenzyl analog . This could improve target selectivity but reduce solubility.
Core Modifications :
- The adamantyl-pentyl hybrid in compound 67 (from J. Med. Chem. 2007) demonstrates how bulky substituents stabilize the naphthyridine core, though its lack of thiophene fusion reduces π-stacking capacity compared to the target compound .
Analytical Differentiation: Molecular networking via LC-MS/MS (as per ) reveals that fragmentation patterns (cosine scores) distinguish the target compound from analogs.
Research Implications and Limitations
- Pharmacological Potential: The target compound’s hybrid structure balances lipophilicity (via methyl group) and electronic effects (via fluorine), making it a candidate for CNS-targeted therapies.
- Synthetic Challenges : Analog synthesis (e.g., compound 67 in ) requires specialized procedures like TLC purification, suggesting similar complexity for the target compound .
- Data Gaps : Purity and stability data for the target compound are absent in the provided evidence; inferences are drawn from analogs like the 90% pure 4-fluorobenzyl derivative .
Biological Activity
The compound 8-amino-N-(2-fluoro-4-methylphenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide (CAS Number: 902011-80-7) is a derivative of the naphthyridine class known for its diverse biological activities. This article focuses on its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C20H19FN4OS
- Molecular Weight : 382.45 g/mol
- Purity : ≥ 98%
The structure of this compound features a naphthyridine core which is pivotal for its biological activity. Naphthyridines are recognized for their ability to interact with various biological targets, influencing cellular mechanisms such as apoptosis and angiogenesis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of naphthyridine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | Induces apoptosis via caspase activation |
| Compound B | DU145 (Prostate) | 3.0 | Cell cycle arrest at G2/M phase |
| Compound C | HCT116 (Colon) | 4.5 | Inhibition of angiogenesis |
The mechanism of action often involves the induction of apoptosis through both extrinsic and intrinsic pathways. For example, studies indicate that these compounds can activate caspases leading to programmed cell death in cancer cells .
Antimicrobial Activity
Naphthyridine derivatives have also demonstrated antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 12 µg/mL | Moderate |
| S. aureus | 8 µg/mL | Strong |
| P. aeruginosa | 16 µg/mL | Weak |
These findings suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways .
Neuroprotective Effects
Emerging research indicates that naphthyridines may possess neuroprotective properties. In vitro studies have shown that these compounds can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease:
| Study Focus | Findings |
|---|---|
| Oxidative Stress | Reduced ROS levels by 30% in neuronal cultures |
| Inflammation | Decreased IL-6 and TNF-alpha secretion |
This neuroprotective effect is attributed to the ability of the compound to modulate signaling pathways involved in inflammation and oxidative damage .
Case Studies
-
Case Study on Anticancer Activity :
A recent study evaluated the effects of a related naphthyridine derivative on breast cancer cell lines. Results indicated that treatment led to a significant reduction in cell viability and induced apoptosis via mitochondrial pathways . -
Case Study on Antimicrobial Efficacy :
Another investigation assessed the antimicrobial activity against multi-drug resistant strains of bacteria. The compound demonstrated promising results, particularly against S. aureus, highlighting its potential as a lead compound for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
